molecular formula C12H14O3 B6596732 4-methyl-2-oxo-4-phenylpentanoic acid CAS No. 217195-70-5

4-methyl-2-oxo-4-phenylpentanoic acid

Cat. No. B6596732
Key on ui cas rn: 217195-70-5
M. Wt: 206.24 g/mol
InChI Key: JQFGKPKESVXEOM-UHFFFAOYSA-N
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Patent
US07329753B2

Procedure details

According to the instructions for 4-(1,3-benzodioxol-4-yl)-N-(quinolin-5-yl)-4-methyl-2-oxopentanamide (Example 12) after chromatography on silica gel, 370 mg of N-(quinolin-5-yl)-)-4-methyl-2-oxo-4-phenylpentanamide is obtained from 515 mg of 4-methyl-2-oxo-4-phenylpentanoic acid (WO98/54159). Flash point: 98-99° C.
Name
4-(1,3-benzodioxol-4-yl)-N-(quinolin-5-yl)-4-methyl-2-oxopentanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-methyl-2-oxo-4-phenylpentanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([C:10]([CH3:28])([CH3:27])[CH2:11][C:12](=[O:26])[C:13](NC3C=CC=C4C=3C=CC=N4)=[O:14])[C:4]=2OC1.CC(C1C=CC=CC=1)(C)CC(=O)C(N)=[O:34]>>[CH3:27][C:10]([C:9]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)([CH3:28])[CH2:11][C:12](=[O:26])[C:13]([OH:14])=[O:34]

Inputs

Step One
Name
4-(1,3-benzodioxol-4-yl)-N-(quinolin-5-yl)-4-methyl-2-oxopentanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COC2=C1C=CC=C2C(CC(C(=O)NC2=C1C=CC=NC1=CC=C2)=O)(C)C
Step Two
Name
4-methyl-2-oxo-4-phenylpentanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C(=O)N)=O)(C)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C(=O)O)=O)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 515 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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